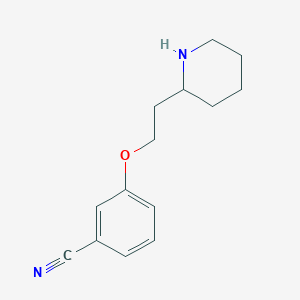
2-Chloro-3-(dichloromethyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(dichloromethyl)pyrazine is a chlorinated derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two chlorine atoms attached to the pyrazine ring, specifically at the 2 and 3 positions. It has a molecular formula of C5H3Cl3N2 and a molecular weight of 197.45 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(dichloromethyl)pyrazine typically involves the chlorination of methylpyrazine. One common method is the direct chlorination of methylpyrazine by heating it in a suitable solvent. This process introduces chlorine atoms at the desired positions on the pyrazine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3-(dichloromethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(dichloromethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving nitrogen-containing heterocycles, which are important in various biological processes.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(dichloromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For instance, it may inhibit kinase activity, leading to altered cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Chloropyrazine: Lacks the dichloromethyl group, making it less reactive in certain chemical reactions.
3-Chloropyrazine: Similar structure but with chlorine at a different position, leading to different reactivity and applications.
2,3-Dichloropyrazine: Contains two chlorine atoms but lacks the dichloromethyl group, resulting in different chemical properties.
Eigenschaften
CAS-Nummer |
21598-37-8 |
|---|---|
Molekularformel |
C5H3Cl3N2 |
Molekulargewicht |
197.45 g/mol |
IUPAC-Name |
2-chloro-3-(dichloromethyl)pyrazine |
InChI |
InChI=1S/C5H3Cl3N2/c6-4(7)3-5(8)10-2-1-9-3/h1-2,4H |
InChI-Schlüssel |
GJOBDDDTRPSCDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-[3-[(3-acetyloxy-4-methoxy-4-oxobutanethioyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate](/img/structure/B13885956.png)
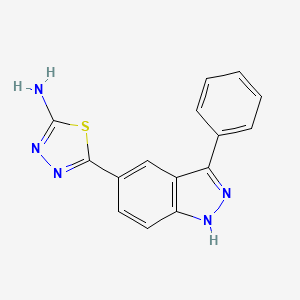
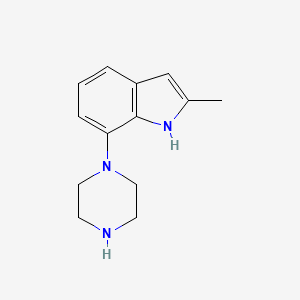
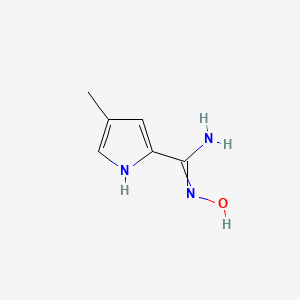

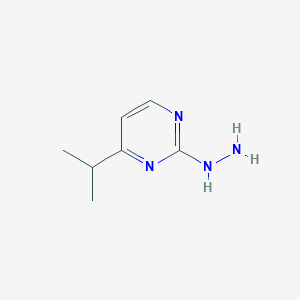

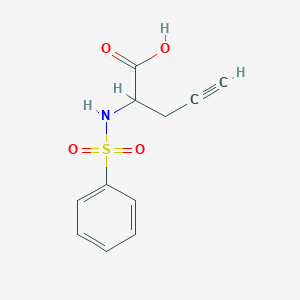

![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)
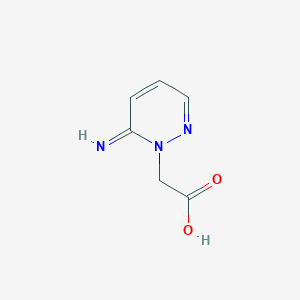
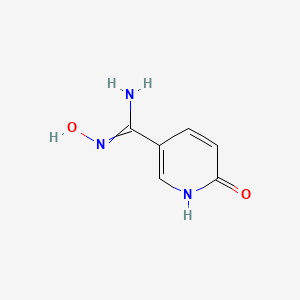
![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)
